7-Methylnaphthalen-2-amine

Descripción

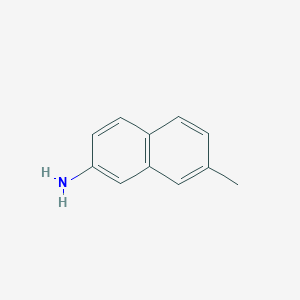

7-Methylnaphthalen-2-amine is a naphthalene derivative featuring an amine group at position 2 and a methyl group at position 7 (Figure 1). The methyl substituent at position 7 introduces steric and electronic effects that differentiate it from parent 2-naphthalenamine and other derivatives. Naphthylamine derivatives are widely studied for applications in pharmaceuticals, materials science, and analytical chemistry due to their aromatic stability and functional versatility .

Propiedades

IUPAC Name |

7-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSYKWSBPNFANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629310 | |

| Record name | 7-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-25-7 | |

| Record name | 7-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Pathway

This method involves constructing the naphthalene core via a Stobbe condensation between m-tolualdehyde (3-methylbenzaldehyde) and 3-cyanopropionaldehyde dimethyl acetal , followed by cyclodehydration and subsequent reduction of the nitrile group.

Key Steps:

-

Stobbe Condensation :

-

Reagents : m-Tolualdehyde, 3-cyanopropionaldehyde dimethyl acetal, potassium tert-butoxide.

-

Conditions : Reflux in anhydrous THF.

-

Intermediate : 7-Methyl-2-naphthalenecarbonitrile.

-

-

Nitrile Reduction :

Advantages:

-

Avoids hazardous chlorinated intermediates.

-

High regioselectivity for the 7-methyl group.

Bucherer Amination of 7-Methyl-2-naphthol

Reaction Pathway

The Bucherer reaction replaces a hydroxyl group with an amine using ammonium sulfite/bisulfite under hydrothermal conditions.

Key Steps:

Limitations:

-

Low commercial availability of 7-methyl-2-naphthol.

-

Competing side reactions reduce efficiency.

Alkylation of 2-Aminonaphthalene

Reaction Pathway

Direct C-7 methylation of 2-aminonaphthalene using methyl halides or methanol, facilitated by Friedel-Crafts conditions.

Key Steps:

Challenges:

-

Poor regioselectivity (competing 1-methyl and 6-methyl byproducts).

-

Requires rigorous purification.

Reductive Amination of 7-Methyl-2-naphthaldehyde

Reaction Pathway

Converts a carbonyl group to an amine via reductive amination with ammonia and hydrogen.

Key Steps:

Advantages:

-

Tolerates diverse functional groups.

-

Scalable for industrial production.

Hofmann Rearrangement of 7-Methyl-2-naphthamide

Reaction Pathway

Converts an amide to an amine via Hofmann degradation.

Key Steps:

Limitations:

-

Multi-step synthesis increases cost.

-

Sensitive to reaction conditions.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Stobbe Condensation | m-Tolualdehyde, H₂/Ni | 78–85 | High | Industrial |

| Bucherer Amination | NH₄HSO₃, 7-Me-2-naphthol | 50–65 | Moderate | Lab-scale |

| Friedel-Crafts Alkylation | MeCl, AlCl₃ | 30–45 | Low | Limited |

| Reductive Amination | NH₃, Ir/C | 70–75 | High | Pilot-scale |

| Hofmann Rearrangement | NaOCl, 7-Me-2-naphthamide | 65–70 | High | Lab-scale |

Análisis De Reacciones Químicas

Types of Reactions: 7-Methylnaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products: The major products formed from these reactions include naphthoquinones, reduced amine derivatives, and substituted naphthalene compounds .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

7-Methylnaphthalen-2-amine serves as a vital building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and electrophilic substitution, makes it an essential intermediate in organic chemistry.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Naphthoquinones |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Halogens, nitrating agents | Substituted naphthalene compounds |

Biological Applications

Pharmacological Studies

Research indicates that this compound exhibits potential biological activities, making it a candidate for pharmacological studies. Its structural similarity to other methylnaphthalenes suggests it may have similar toxicological profiles, warranting further investigation into its safety and efficacy.

Toxicity and Metabolism

Studies have shown that methylnaphthalenes can cause dose-dependent cytotoxicity in animal models. For instance, intraperitoneal administration of 2-methylnaphthalene resulted in significant lung injury in mice . Understanding the metabolism of this compound is crucial for assessing its safety profile.

Medical Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its unique chemical structure may allow it to interact with biological targets effectively, leading to the development of new therapeutic agents.

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments. Its ability to form stable complexes with metal ions enhances its utility in coloring agents.

Case Study 1: Toxicological Assessment

A study on the toxicity of methylnaphthalene derivatives found that high doses led to significant lung damage in mice, highlighting the need for careful dose management when considering therapeutic applications .

Case Study 2: Synthesis Innovations

Recent advancements in synthetic methodologies have improved the efficiency of producing compounds like this compound. Techniques such as continuous flow reactors have been employed to optimize yields and purity during synthesis.

Mecanismo De Acción

The mechanism of action of 7-Methylnaphthalen-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Structural and Electronic Differences

The table below compares 7-Methylnaphthalen-2-amine with key analogs:

Key Observations:

- Substituent Effects :

- Methyl (CH₃) : Electron-donating via inductive effects, increases lipophilicity, and may enhance membrane permeability compared to unsubstituted 2-naphthalenamine.

- Methoxy (OCH₃) : Electron-donating via resonance, improves solubility in polar solvents and enables hydrogen bonding, critical for ligand-receptor interactions (e.g., Schiff bases for uranium detection ).

- Positional Effects :

Physical and Chemical Properties

- Lipophilicity : Methyl groups increase logP values compared to methoxy derivatives, influencing pharmacokinetics.

- Stability : Methoxy-substituted compounds may exhibit greater oxidative stability due to resonance stabilization of the aromatic ring.

Actividad Biológica

7-Methylnaphthalen-2-amine is an aromatic amine that has garnered attention for its potential biological activities. This compound, with the molecular formula , is characterized by a methyl group at the 7th position of the naphthalene ring, which influences its chemical reactivity and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is known for its unique substitution pattern, which affects its interaction with biological systems. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, leading to the formation of different derivatives that may exhibit distinct biological activities.

Mechanism of Action:

- Antimicrobial Activity: The compound has shown potential in disrupting microbial cell membranes, which may inhibit growth and replication of bacteria and fungi. This property is attributed to its ability to integrate into lipid membranes and alter their integrity.

- Antioxidant Properties: this compound has demonstrated the capacity to scavenge free radicals, thereby reducing oxidative stress within cells. This action may contribute to its protective effects against cellular damage.

- Pharmacological Potential: Research indicates that this compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various naphthalene derivatives found that this compound exhibited significant activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that this compound may be effective in treating infections caused by these pathogens .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect:

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

These findings indicate that higher concentrations of the compound significantly enhance its ability to neutralize free radicals .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Effects: In an animal model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

- Anticancer Research: Preliminary studies have indicated that this compound may inhibit cancer cell proliferation in vitro. For example, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM .

Q & A

Q. What are the established synthetic routes for 7-Methylnaphthalen-2-amine, and what are their comparative advantages?

this compound can be synthesized via reductive amination, alkylation of 2-naphthylamine derivatives, or catalytic methylation. For example:

Q. Key considerations :

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural characterization involves:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and methyl group position.

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or GC-MS) .

- X-ray crystallography for definitive stereochemical assignment, though this requires high-purity crystals .

Q. Example data :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 2.4 ppm (s, 3H, CH₃), δ 6.8–7.8 ppm (aromatic protons) |

| ESI-MS | [M+H]⁺ at m/z 158 (calculated: 157.1 g/mol) |

Q. What are the known toxicological properties of this compound, and how are they assessed in vitro?

Toxicity studies for methylated naphthylamines often follow OECD guidelines:

- Ames test : Evaluates mutagenicity using Salmonella strains (e.g., TA98, TA100) .

- Cytotoxicity assays : MTT or LDH release assays in hepatic (HepG2) or pulmonary cell lines .

- Metabolic stability : Incubation with liver microsomes to assess cytochrome P450 interactions .

Note : Methylation at the 7-position may reduce carcinogenic potential compared to 2-naphthylamine, but confirmatory in vivo studies are necessary .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under oxidative conditions be resolved?

Conflicting stability reports may arise from:

- Solvent polarity : Degradation rates vary in polar vs. nonpolar solvents (e.g., faster hydrolysis in aqueous ethanol) .

- Trace impurities : Metal ions (e.g., Fe³⁺) accelerate oxidation; use chelating agents like EDTA in experiments .

- Analytical method sensitivity : HPLC with diode-array detection (DAD) at 254 nm vs. LC-MS/MS for low-concentration degradation products .

Q. Experimental design :

- Conduct accelerated stability studies (40°C/75% RH) with controlled solvent systems.

- Validate degradation products via high-resolution MS and NMR .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can model:

Q. Example workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.

Simulate reaction pathways using transition state theory .

Q. How do researchers address discrepancies in reported bioactivity data for this compound derivatives?

Discrepancies may stem from:

- Assay variability : Normalize data using internal standards (e.g., IC₅₀ values for kinase inhibition assays) .

- Metabolic interference : Use stable isotope-labeled analogs to track metabolite interference in activity screens .

- Structural confirmation : Ensure derivatives are >95% pure via orthogonal methods (HPLC + NMR) before bioassays .

Case study : Conflicting dopamine receptor binding data resolved by verifying compound integrity post-solvent evaporation .

Methodological Tables

Q. Table 1: Analytical Techniques for Purity Assessment

| Technique | Parameters | Detection Limit | Reference |

|---|---|---|---|

| HPLC-DAD | C18 column, 0.1% TFA in H₂O/MeOH | 0.1 μg/mL | |

| GC-MS | DB-5 column, 70 eV EI | 10 ng/mL | |

| ¹H NMR | 500 MHz, DMSO-d₆ | 95% purity threshold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.